

Bioequivalence Assessment of Promethazine: Regulatory Standards & Bioanalytical Protocols

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Compound of Interest

Compound Name:	<i>N</i> -Demethylpromethazine, (R)-
CAS No.:	146565-76-6
Cat. No.:	B12705864

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Executive Summary

For the purpose of regulatory bioequivalence (BE) submissions (ANDA/Generic applications), quantification of promethazine metabolites is generally NOT required.

Both the US FDA and the European Medicines Agency (EMA) recommend measuring the parent compound (promethazine) in plasma to establish bioequivalence. This consensus stems from the fact that promethazine is readily quantifiable, and its pharmacokinetics (PK) accurately reflect the rate and extent of absorption from the formulation. While major metabolites like promethazine sulfoxide and N-desmethylpromethazine are formed extensively via first-pass metabolism (primarily CYP2D6), their measurement introduces variability related to subject genotype rather than formulation performance.

This guide details the regulatory landscape, the scientific rationale for analyte selection, and provides a validated LC-MS/MS protocol for researchers who must quantify these analytes for internal pharmacokinetic profiling or complex formulation development.

Part 1: Regulatory Landscape & Requirements[1][2]

The following table summarizes the specific bioequivalence requirements for Promethazine Hydrochloride across major regulatory jurisdictions.

Table 1: Comparative Regulatory Requirements

Agency	Product-Specific Guidance (PSG)	Analyte to Measure	Rationale
US FDA		Promethazine (Parent only)	Parent is measureable and active. Metabolite measurement is only recommended if parent is inactive or levels are too low to allow reliable quantification.
EMA		Promethazine (Parent only)	BE should be based on the parent compound. ^[1] Metabolites are only used if the parent is a pro-drug.
Health Canada		Promethazine (Parent only)	Focus is on release of active ingredient. ^[2] Metabolites are generally not required unless they contribute significantly to safety/efficacy AND parent is not measureable.
WHO	Prequalification Guidance	Promethazine (Parent only)	Aligns with major ICH guidelines favoring parent compound for immediate-release formulations.

Part 2: Scientific Rationale & Metabolic Pathway

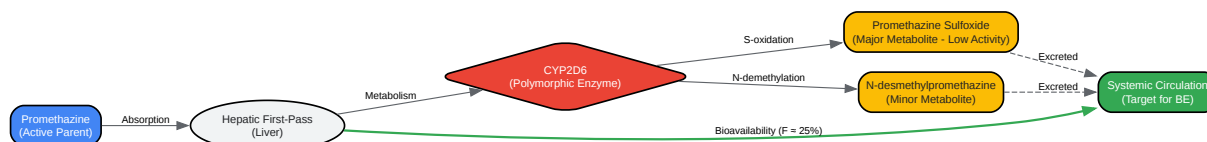
Why Exclude Metabolites from BE?

The decision to exclude metabolites from mandatory BE testing is based on three scientific pillars:

- CYP2D6 Polymorphism: Promethazine undergoes extensive first-pass metabolism, primarily sulfoxidation and demethylation. This process is heavily mediated by CYP2D6.
 - Impact: Measuring metabolites confounds the assessment of the formulation (drug release) with the subject's genetics (metabolizer status). A Poor Metabolizer (PM) would have vastly different metabolite ratios than an Extensive Metabolizer (EM), increasing inter-subject variability () and requiring larger sample sizes unnecessarily.
- Activity Profile: Promethazine sulfoxide (the major metabolite) is considered significantly less pharmacologically active at the H1 receptor compared to the parent compound.
- Measurability: Modern LC-MS/MS methods can easily quantify the parent promethazine at sub-nanogram levels (), negating the need for surrogate markers.

Metabolic Pathway Visualization

The following diagram illustrates the hepatic processing of promethazine, highlighting the divergence between the bio-active parent and the CYP-mediated metabolites.



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Figure 1: Metabolic pathway of Promethazine showing the critical role of CYP2D6 in diverting parent drug from systemic circulation.

Part 3: Bioanalytical Protocol (LC-MS/MS)

While not required for regulatory BE, researchers often quantify metabolites during innovator drug development or mechanistic PK studies. Below is a self-validating protocol for the simultaneous quantification of Promethazine, Promethazine Sulfoxide, and N-desmethylpromethazine.

Instrumentation & Conditions

- System: Agilent 1290 Infinity LC coupled with Sciex Triple Quad 6500+ or equivalent.
- Column: Waters XBridge C18 () or equivalent.
- Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
- Mobile Phase B: Acetonitrile (Organic modifier).
- Flow Rate: 0.3 - 0.4 mL/min.

Sample Preparation (Liquid-Liquid Extraction)

This method uses LLE to minimize matrix effects, crucial for accurate metabolite quantification.

- Aliquot: Transfer of plasma into a clean glass tube.
- IS Addition: Add of Internal Standard (Promethazine-d6,).

- Alkalinization: Add

of

(Increases extraction efficiency of basic amines).
- Extraction: Add

of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes.
- Separation: Centrifuge at

for 10 minutes at

.
- Concentration: Transfer organic layer to a fresh tube; evaporate to dryness under

stream at

.
- Reconstitution: Reconstitute in

of Mobile Phase (A:B 50:50).

Mass Spectrometry Parameters (MRM)

Use Positive Electrospray Ionization (ESI+).

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Role
Promethazine	285.1	86.1	25	Quantifier
285.1	71.1	40	Qualifier	
Promethazine Sulfoxide	301.1	86.1	28	Quantifier
N-desmethylpromethazine	271.1	86.1	26	Quantifier
Promethazine-d6	291.1	92.1	25	Internal Standard

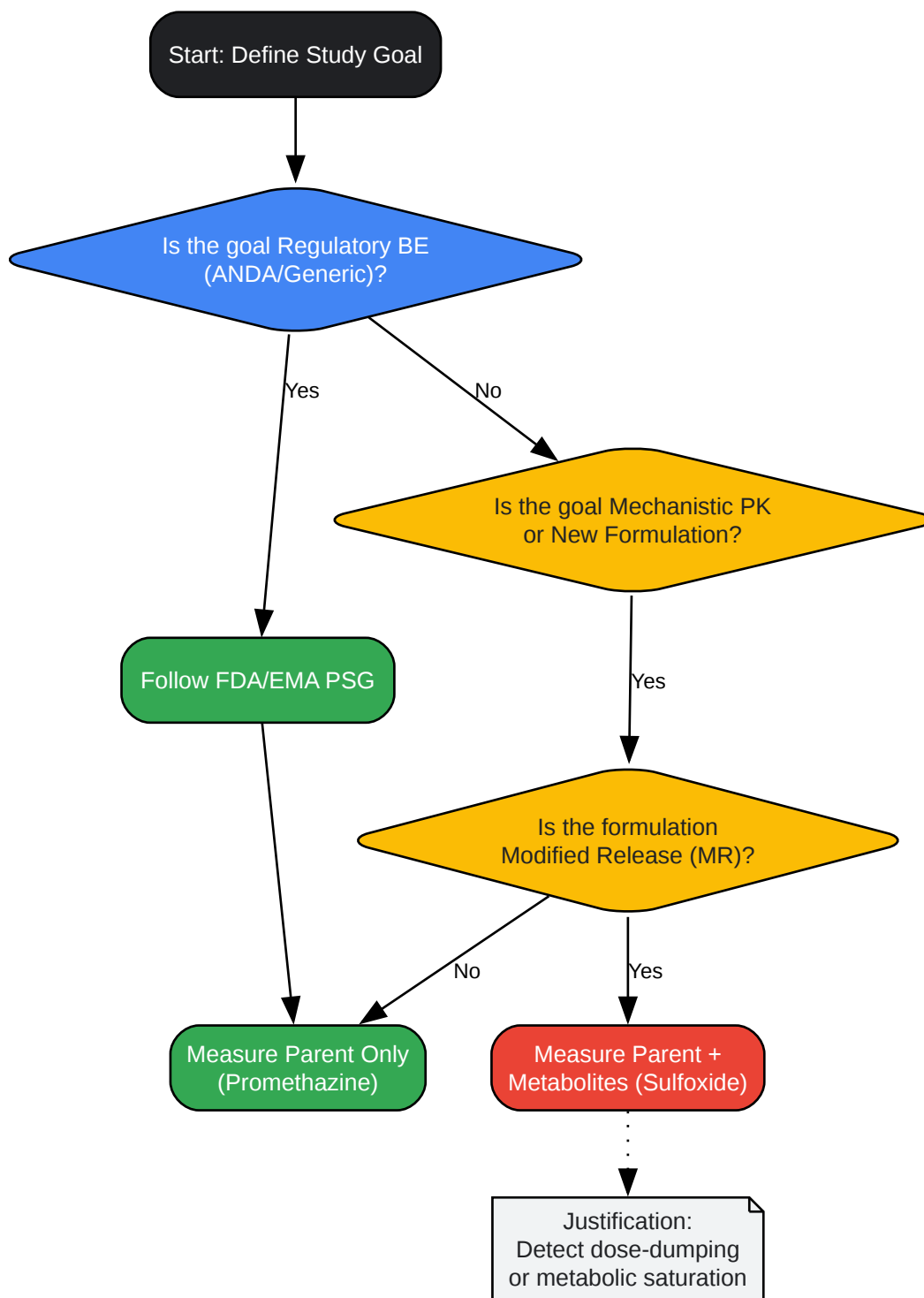
Method Validation Criteria (FDA BMV)

To ensure the protocol is self-validating, every run must meet these criteria:

- Linearity:
 - over range
 - .3][4][5]
- Accuracy: Mean concentration within
 - of nominal (
 - at LLOQ).
- Precision:
 - (
 - at LLOQ).
- Recovery: Consistent recovery (>70%) across low, medium, and high QC levels.

Part 4: Decision Logic for Researchers

When should you deviate from the standard "Parent Only" approach? Use this decision logic to determine the scope of your study.



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Figure 2: Decision logic for including metabolites in bioanalytical plans.

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